1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropane-1-carboxamide
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Description
1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C20H18FNO2S and its molecular weight is 355.43. The purity is usually 95%.
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Biological Activity
1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropane-1-carboxamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure combines a cyclopropane ring with various bioactive moieties, including a fluorophenyl group, a furan unit, and a thiophene ring. This article explores its biological activity, focusing on its pharmacological properties, interaction with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C20H18FN3O3S, with a molecular weight of approximately 371.43 g/mol. The presence of the cyclopropane ring enhances the rigidity of the molecule, which can influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C20H18FN3O3S |
Molecular Weight | 371.43 g/mol |
Structural Features | Cyclopropane, Furan, Thiophene |
Anticancer Properties
Preliminary studies indicate that this compound exhibits notable anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (T-47D), leukemia (SR), and melanoma (SK-MEL-5) cells. The compound showed inhibition percentages ranging from 81% to 90% across different cell lines, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects appears to involve modulation of key signaling pathways associated with cell proliferation and survival. Interaction studies have suggested that it may influence the activity of specific receptors and ion channels involved in cancer progression. For instance, similar compounds have been shown to modulate TRPM8 channels, which are implicated in pain signaling and could provide insights into pain management strategies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. The combination of the cyclopropane structure with aromatic heterocycles like furan and thiophene may enhance its bioactivity compared to simpler analogs.
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-(4-fluorophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan]}cyclopropane-1-carboxamide | C20H18FNO3S | Hydroxy group enhances solubility |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide | C21H23N3O2S | Incorporates piperazine for receptor binding |
1-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)cyclopropane-1-carboxamide | C18H19FN2O | Pyridine substitution alters pharmacological profile |
Case Studies
A recent study evaluated the efficacy of this compound against a panel of cancer cell lines using various concentrations. The results indicated that at a concentration of 10−5M, the compound exhibited significant cytotoxicity, particularly against A549 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer) cell lines .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2S/c21-16-5-3-15(4-6-16)20(8-9-20)19(23)22-12-17(14-7-11-25-13-14)18-2-1-10-24-18/h1-7,10-11,13,17H,8-9,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIOOKTWUUTTBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CSC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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